N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core linked to a pyrimidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acids.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Linking the two moieties: The benzo[d][1,3]dioxole and pyrimidine units are connected through an ethyl chain using nucleophilic substitution reactions.
Final amide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrimidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of various functional groups (e.g., halogens, alkyl groups) on the aromatic rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The pyrimidine and imidazole rings play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
- N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness: The unique structural features of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide, such as the specific positioning of the imidazole and pyrimidine rings, confer distinct biological activities and binding affinities compared to its analogs. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-19-6-7-24(12)17-9-16(22-10-23-17)20-4-5-21-18(25)13-2-3-14-15(8-13)27-11-26-14/h2-3,6-10H,4-5,11H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLZAUASVTJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.